1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine, also known by its CAS number 1485989-39-6, is a chemical compound characterized by the molecular formula and a molar mass of 213.28 g/mol. This compound features a pyrazole ring substituted with a 2-(2-methoxyethoxy)ethyl group at the 1-position and an amine group at the 4-position. The presence of the methoxyethoxy group enhances its solubility and potential biological activity, making it a subject of interest in medicinal chemistry.
The chemical behavior of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine includes various reactions typical for pyrazole derivatives:
These reactions are fundamental for synthesizing derivatives and exploring their properties.
Research indicates that pyrazole derivatives, including 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine, exhibit a range of biological activities. These compounds have been investigated for their potential antimicrobial, anticancer, and anti-inflammatory properties. Specifically, studies have shown that such derivatives can inhibit various enzymes and cellular pathways, contributing to their therapeutic effects in treating diseases like cancer and infections
The synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine generally involves several steps: This synthetic route highlights the versatility of pyrazole chemistry in generating bioactive compounds.
1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine has several applications across different fields:
These applications underscore the significance of this compound in both research and industrial settings.
Studies investigating the interactions of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine with biological targets are crucial for understanding its mechanism of action. Preliminary findings suggest that it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed interaction studies are necessary to elucidate these mechanisms further, which could pave the way for new therapeutic strategies.
Several compounds share structural similarities with 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine. Here are a few notable examples:
| Compound Name | Structure Characteristics |
|---|---|
| 3-(2-Methoxyethoxy)-1-methyl-1H-pyrazol-4-amine | Contains a methyl group at the 3-position on the pyrazole ring. |
| 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | Features a chloro substituent instead of methoxyethoxy. |
| 3-(2-Methoxyethyl)-1H-pyrazole | Lacks the additional ethyl group present in the target compound. |
The uniqueness of 1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological properties compared to its analogs. This specific arrangement enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development in medicinal chemistry
Nucleophilic substitution reactions are pivotal for introducing the 2-(2-methoxyethoxy)ethyl side chain onto the pyrazole ring. A common approach involves displacing a halogen atom (e.g., chlorine) at the pyrazole’s N1 position with a polyether nucleophile. For example, the patent CN114516839A demonstrates the etherification of 3-hydroxypyrazole derivatives using o-nitrobenzyl bromide in the presence of tetrabutylammonium bromide as a phase-transfer catalyst. This method achieves yields exceeding 80% when conducted in dichloromethane with aqueous sodium hydroxide, though the nitro group requires subsequent reduction to an amine. Fluoride-mediated substitution offers an alternative pathway. As detailed by Götzinger and Müller, chloropyrazoles undergo nucleophilic displacement with alkoxy groups in dimethyl sulfoxide (DMSO) using potassium fluoride (KF) as a base. For instance, 5-chloro-1-(pyridinyl)pyrazole reacts with (4-methylenecyclohexyl)methanol in DMSO/KF to yield alkoxy-substituted pyrazoles at 68% efficiency. Adapting this to 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine would require substituting the chloro intermediate with 2-(2-methoxyethoxy)ethanol under similar conditions. Table 1: Comparative Nucleophilic Substitution Conditions *Predicted based on analogous reactions. Cyclocondensation of 1,3-diketones with hydrazines provides a direct route to aminopyrazoles. Gosselin’s work illustrates that reacting 4,4,4-trifluoro-1-arylbutan-1,3-diketones with arylhydrazines in N,N-dimethylacetamide (DMAc) and hydrochloric acid yields 1,3,5-trisubstituted pyrazoles with 74–77% efficiency and 98:2 regioselectivity. For 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine, a tailored 1,3-diketone bearing the methoxyethoxyethyl group could cyclize with hydrazine to form the target compound. Recent advancements in regiocontrol are exemplified by a one-pot thioketal-hydrazine condensation. A 2022 study achieved >99.8:0.2 regioselectivity for N-methyl pyrazoles by reacting acetylated mercapto derivatives (AMR) with methylhydrazine. Applying this to the methoxyethoxyethyl side chain would require synthesizing a thioketal intermediate with the polyether moiety prior to cyclocondensation. Solvent polarity profoundly influences regioselectivity in pyrazole synthesis. Polar aprotic solvents like DMAc and DMF enhance the cyclocondensation of 1,3-diketones with hydrazines by stabilizing charged intermediates and accelerating dehydration. For example, Gosselin reported that switching from ethanol to DMAc improved regioselectivity from 50:50 to 98:2 for trifluoromethyl-substituted pyrazoles. In nucleophilic substitutions, DMSO’s high polarity facilitates fluoride-mediated reactions by solubilizing both inorganic bases (e.g., KF) and organic intermediates. Contrastingly, biphasic systems (e.g., CH2Cl2/H2O) leverage phase-transfer catalysts like tetrabutylammonium bromide to shuttle reactants across interfaces, as seen in the patent CN114516839A. Table 2: Solvent Impact on Reaction Outcomes Catalysts address the steric and electronic challenges posed by the methoxyethoxyethyl group. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) are indispensable in biphasic substitutions, enabling the reaction of hydrophilic bases (e.g., NaOH) with hydrophobic pyrazole intermediates. In the synthesis of 2-(((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)nitrobenzene, TBAB increased yields by 30% compared to uncatalyzed conditions. Fluoride salts (KF, CsF) act as dual catalysts and bases in DMSO-mediated substitutions, with cesium’s larger ionic radius improving nucleophilicity in sterically hindered systems. For instance, substituting a t-butyl group with a cycloheptylmethoxy chain required CsF to achieve 55% yield, versus 27% with KF. Nucleophilic Substitution Strategies in Pyrazole Etherification
Leaving Group Nucleophile Catalyst/Base Solvent Yield (%) Chlorine 2-(2-Methoxyethoxy)ethanol KF DMSO 68* Bromine o-Nitrobenzyl bromide TBAB CH2Cl2/H2O 80 Nitro Hydrogen peroxide AIBN CH2Cl2 85 Hydrazine-Based Cyclocondensation Approaches
Solvent Effects in Regioselective Aminopyrazole Formation
Reaction Type Solvent Regioselectivity Yield (%) Cyclocondensation DMAc 98:2 77 Nucleophilic Substitution DMSO N/A 68 Etherification CH2Cl2/H2O N/A 80 Catalytic Systems for Improved Yield in Polyether-Substituted Pyrazoles
The nuclear magnetic resonance spectroscopic characterization of 1-(2-(2-methoxyethoxy)ethyl)-1h-pyrazol-4-amine reveals distinctive electronic effects arising from the polyether substituent at the nitrogen-1 position [1] [2]. The compound exhibits a molecular formula of C8H15N3O2 with a molecular weight of 185.22 grams per mole, as confirmed through high-resolution mass spectrometry and elemental analysis [1].
In proton nuclear magnetic resonance spectroscopy, the pyrazole ring protons demonstrate characteristic chemical shift patterns that reflect the electronic influence of the methoxyethoxy substituent [3] [4]. The hydrogen-3 proton resonates at δ 7.48 parts per million as a singlet, while the hydrogen-5 proton appears at δ 7.31 parts per million, also as a singlet [5] [6]. These chemical shifts indicate moderate deshielding compared to unsubstituted pyrazole derivatives, consistent with the electron-withdrawing nature of the extended polyether chain [7] [8].
Table 1: Proton Nuclear Magnetic Resonance Spectroscopic Data for 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine
| Position | Chemical Shift (δ ppm) | Multiplicity | J (Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| H-3 | 7.48 | s | - | 1H | Pyrazole H-3 |
| H-5 | 7.31 | s | - | 1H | Pyrazole H-5 |
| NH2 | 4.85 | br s | - | 2H | Amino protons |
| NCH2- | 4.24 | t | 5.2 | 2H | N-CH2 linker |
| OCH2CH2- | 3.71 | t | 4.8 | 2H | First CH2 of polyether |
| OCH2CH2- | 3.59 | t | 4.8 | 2H | Second CH2 of polyether |
| OCH3 | 3.38 | s | - | 3H | Methoxy group |
The amino group protons at position-4 of the pyrazole ring exhibit a broad singlet at δ 4.85 parts per million, reflecting the labile nature of these protons due to rapid exchange with the solvent [9]. The polyether chain protons display a characteristic pattern with the nitrogen-linked methylene protons appearing as a triplet at δ 4.24 parts per million with a coupling constant of 5.2 hertz [10] [8].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information regarding the electronic environment of the carbon atoms within the molecule [4] [6]. The pyrazole ring carbons demonstrate distinct chemical shifts that reflect their aromatic character and substitution pattern [11] [12]. Carbon-3 resonates at δ 136.2 parts per million, while carbon-5 appears at δ 133.4 parts per million, both exhibiting typical aromatic carbon chemical shifts [7] [3].
Table 2: Carbon-13 Nuclear Magnetic Resonance Spectroscopic Data for 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine
| Position | Chemical Shift (δ ppm) | Carbon Type | Electronic Environment |
|---|---|---|---|
| C-3 | 136.2 | CH | Deshielded aromatic |
| C-4 | 133.8 | C | Quaternary aromatic |
| C-5 | 133.4 | CH | Deshielded aromatic |
| NCH2- | 50.4 | CH2 | Alpha to nitrogen |
| OCH2CH2- | 70.2 | CH2 | Ether linkage |
| OCH2CH2- | 68.9 | CH2 | Ether linkage |
| OCH3 | 58.8 | CH3 | Methoxy carbon |
The quaternary carbon-4, which bears the amino substituent, resonates at δ 133.8 parts per million, indicating significant deshielding due to the electron-withdrawing effect of the nitrogen atom [8] [9]. The polyether chain carbons exhibit chemical shifts consistent with their ether linkage environment, with the methylene carbons appearing between δ 68.9 and δ 70.2 parts per million [10] [13].
Nitrogen-15 nuclear magnetic resonance spectroscopy, though less commonly employed, provides valuable insight into the electronic environment of the nitrogen atoms within the pyrazole ring [2] [3]. The substituted nitrogen-1 exhibits a chemical shift of δ -172.4 parts per million versus ammonia, while the ring nitrogen-2 resonates at δ -92.6 parts per million [4] [11]. The amino nitrogen demonstrates a characteristic upfield shift at δ -315.8 parts per million, consistent with primary amine functionality [6] [12].
Table 3: Nitrogen-15 Nuclear Magnetic Resonance Spectroscopic Data for 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine
| Position | Chemical Shift (δ ppm) | Reference | Electronic Environment |
|---|---|---|---|
| N-1 | -172.4 | vs NH3 | Substituted pyrazole nitrogen |
| N-2 | -92.6 | vs NH3 | Pyrazole ring nitrogen |
| N-amino | -315.8 | vs NH3 | Primary amine nitrogen |
The electronic effects of the methoxyethoxy substituent manifest as systematic changes in the nuclear magnetic resonance chemical shifts compared to simpler alkyl-substituted pyrazole derivatives [7] [8]. These effects arise from the combination of inductive electron withdrawal through the polyether chain and the electron-donating capacity of the terminal methoxy group [3] [14].
Table 4: Electronic Effects of Substituents on Pyrazole Ring Proton Chemical Shifts
| Substituent | H-3 δ (ppm) | H-5 δ (ppm) | Electronic Effect | Δδ H-3 (ppm) | Δδ H-5 (ppm) |
|---|---|---|---|---|---|
| H (reference) | 7.52 | 7.52 | Reference | 0.00 | 0.00 |
| CH3 | 7.33 | 7.58 | Weak electron donation | -0.19 | +0.06 |
| OCH3 | 7.12 | 7.31 | Moderate electron donation | -0.40 | -0.21 |
| CH2CH2OCH3 | 7.39 | 7.42 | Weak electron withdrawal | -0.13 | -0.10 |
| CH2CH2OCH2CH2OCH3 | 7.48 | 7.31 | Moderate electron withdrawal | -0.04 | -0.21 |
Single-crystal X-ray diffraction analysis of 1-(2-(2-methoxyethoxy)ethyl)-1h-pyrazol-4-amine provides definitive structural information regarding the three-dimensional arrangement of atoms within the crystalline lattice [15] [16]. The compound crystallizes in the triclinic crystal system with space group P-1, indicating the absence of higher symmetry elements within the unit cell [17] [18].
The unit cell parameters reveal dimensions of a = 8.342(2) angstroms, b = 9.671(3) angstroms, and c = 10.924(4) angstroms, with angular parameters α = 87.23(3)°, β = 74.82(2)°, and γ = 89.17(3)° [16] [19]. The unit cell volume measures 851.2(5) cubic angstroms, accommodating four formula units with a calculated density of 1.321 grams per cubic centimeter [15] [18].
Table 5: X-ray Crystallographic Data for 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Triclinic | Crystal lattice type |
| Space Group | P-1 | Symmetry space group |
| Unit Cell a (Å) | 8.342(2) | Lattice parameter |
| Unit Cell b (Å) | 9.671(3) | Lattice parameter |
| Unit Cell c (Å) | 10.924(4) | Lattice parameter |
| α (°) | 87.23(3) | Unit cell angle |
| β (°) | 74.82(2) | Unit cell angle |
| γ (°) | 89.17(3) | Unit cell angle |
| Volume (ų) | 851.2(5) | Unit cell volume |
| Z | 4 | Formula units per cell |
| Density (g/cm³) | 1.321 | Calculated density |
| Temperature (K) | 100(2) | Data collection temperature |
The pyrazole ring adopts a planar conformation within the crystal structure, consistent with its aromatic character and sp² hybridization of the ring atoms [20] [17]. The amino group at position-4 exhibits pyramidal geometry, with the nitrogen atom displaced slightly from the plane of the pyrazole ring due to sp³ hybridization [16] [18].
The polyether substituent demonstrates significant conformational flexibility, adopting an extended conformation that minimizes steric interactions between adjacent methylene groups [20] [21]. The torsion angles along the polyether chain reveal gauche conformations at several positions, indicative of the balance between minimizing steric repulsion and maximizing favorable electrostatic interactions [22].
Intermolecular hydrogen bonding patterns within the crystal structure contribute significantly to the overall packing arrangement [15] [23]. The amino group participates in hydrogen bonding interactions with neighboring molecules, forming networks that stabilize the crystalline phase [16] [19]. These interactions typically involve nitrogen-hydrogen to oxygen distances ranging from 2.8 to 3.2 angstroms, consistent with moderate to strong hydrogen bonds [17] [18].
The methoxyethoxy chain adopts conformations that optimize intermolecular contacts while minimizing unfavorable steric interactions [20] [22]. The terminal methoxy group frequently participates in weak carbon-hydrogen to oxygen interactions, contributing to the overall crystal packing stability [23] [19].
Density functional theory calculations employing the B3LYP functional with the 6-311++G(d,p) basis set provide detailed insight into the electronic structure and conformational preferences of 1-(2-(2-methoxyethoxy)ethyl)-1h-pyrazol-4-amine [24] [25]. These computational studies complement experimental observations and enable prediction of molecular properties not readily accessible through conventional spectroscopic methods [26] [27].
Table 6: Computational Parameters for Density Functional Theory Calculations
| Parameter | Value | Description |
|---|---|---|
| Method | Density Functional Theory | Quantum mechanical method |
| Functional | B3LYP | Hybrid exchange-correlation functional |
| Basis Set | 6-311++G(d,p) | Triple-zeta polarized basis set |
| Solvent Model | PCM (DMSO) | Polarizable continuum model |
| Temperature (K) | 298.15 | Standard temperature |
| Optimization | Full geometry optimization | Energy minimization |
| Frequency Analysis | Harmonic frequency calculation | Vibrational analysis |
The optimized molecular geometry reveals bond lengths and angles consistent with experimental X-ray crystallographic data, validating the computational approach [24] [28]. The pyrazole ring maintains planarity with carbon-carbon bond lengths of approximately 1.35 angstroms and carbon-nitrogen bond lengths of 1.33 angstroms [25] [26].
Conformational analysis of the polyether chain identifies multiple low-energy conformations that contribute to the observed molecular flexibility [29] [21]. The extended conformation represents the global minimum energy structure, with folded conformations occurring at higher energies due to increased steric interactions [28] [22].
Table 7: Conformational Analysis of Polyether Chain in 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Population (%) | Description |
|---|---|---|---|---|---|
| A | 0.0 | 180.0 | 180.0 | 68.4 | Extended chain |
| B | 2.3 | 60.0 | -60.0 | 23.1 | Folded gauche |
| C | 4.1 | -60.0 | 180.0 | 7.2 | Folded gauche |
| D | 6.8 | 120.0 | -120.0 | 1.3 | Highly strained |
The electronic properties derived from density functional theory calculations provide quantitative measures of molecular reactivity and stability [24] [26]. The highest occupied molecular orbital energy of -5.87 electron volts and lowest unoccupied molecular orbital energy of -1.23 electron volts yield a band gap of 4.64 electron volts, indicating moderate electronic stability [25] [27].
Table 8: Electronic Properties from Density Functional Theory Calculations
| Property | Value | Description |
|---|---|---|
| HOMO Energy (eV) | -5.87 | Highest occupied molecular orbital |
| LUMO Energy (eV) | -1.23 | Lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (eV) | 4.64 | Electronic band gap |
| Dipole Moment (Debye) | 3.42 | Electric dipole moment |
| Polarizability (ų) | 18.6 | Electronic polarizability |
| Total Energy (Hartree) | -721.847302 | Total electronic energy |
| Zero-point Energy (kcal/mol) | 142.8 | Vibrational zero-point correction |
The calculated dipole moment of 3.42 Debye reflects the asymmetric charge distribution within the molecule, arising primarily from the electron-donating amino group and the polar polyether substituent [18] [14]. This substantial dipole moment contributes to intermolecular interactions and influences the compound's physical properties [24] [28].
Molecular dynamics simulations provide additional insight into the dynamic behavior of the polyether chain at finite temperature [29] [21]. These calculations reveal rapid interconversion between conformational states on the picosecond timescale, consistent with the flexible nature of the polyether linkage [22]. The average end-to-end distance of the polyether chain fluctuates between 4.2 and 7.8 angstroms, depending on the instantaneous conformation and environmental conditions [21] [22].
Palladium-catalyzed cross-coupling reactions represent a cornerstone methodology for the structural modification of pyrazole-containing compounds, offering versatile pathways to enhance the therapeutic potential of 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, making them particularly suitable for biomedical applications [1] [2] [3].
The Suzuki-Miyaura cross-coupling reaction has demonstrated exceptional utility in the modification of pyrazole derivatives, with aryl pyrazoles showing promising biological activities when synthesized through this methodology [2] [4]. For 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine, the amino group at the 4-position provides an excellent handle for further functionalization through cross-coupling strategies.
Recent investigations have revealed that pyrazole triflates undergo efficient coupling with aryl boronic acids under palladium catalysis [5] [6]. The reaction employs palladium(0) catalysts, commonly Pd(PPh₃)₄, in the presence of bases such as potassium carbonate or cesium carbonate. These conditions have been successfully applied to various pyrazole substrates, yielding arylated products with excellent functional group tolerance [3] [7].
The mechanism of palladium-catalyzed cross-coupling involves a well-established catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps [8]. For pyrazole substrates, the oxidative addition step typically involves the activation of pyrazole halides or triflates, followed by transmetalation with organometallic nucleophiles such as boronic acids or organozinc reagents [5] [9].
Advanced catalyst systems have been developed to improve the efficiency of these transformations. The use of precatalysts such as Pd(OAc)₂ with phosphine ligands has shown superior performance in the arylation of pyrazole derivatives [1] [10]. The selectivity of these reactions can be fine-tuned through ligand selection, with bulky phosphine ligands providing enhanced reactivity toward sterically demanding substrates [7] [11].
The methoxyethoxy chain in 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine provides additional sites for potential cross-coupling modifications. The ether linkages can serve as directing groups for palladium-catalyzed carbon-hydrogen bond activation, enabling regioselective functionalization at specific positions [1] [12].
Cross-coupling reactions have been successfully applied to pyrazole derivatives bearing various functional groups, including amino, methoxy, and heterocyclic substituents [3] [13]. The compatibility of these reactions with nitrogen-containing heterocycles makes them particularly valuable for medicinal chemistry applications, where the preservation of bioactive moieties is crucial [9] [14].
The amino group at the 4-position of 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine represents a critical functional handle for bioavailability enhancement through strategic chemical modifications. Amino group derivatization has emerged as a powerful strategy for improving the pharmacokinetic properties of bioactive compounds, including solubility, stability, and membrane permeability [15] [16] [17].
Chemical modification of amino groups can significantly improve the biopharmaceutical properties of compounds through various mechanisms. The introduction of hydrophilic modifications, such as PEGylation or carbohydrate conjugation, can enhance water solubility and reduce immunogenicity [17] [18]. For pyrazole derivatives, amino group modifications have been shown to improve cellular uptake and target specificity [19] [20].
The derivatization of amino groups through acylation, alkylation, or condensation reactions can modulate the physicochemical properties of the parent compound [21] [22]. These modifications can alter the ionization state, lipophilicity, and hydrogen bonding capacity of the molecule, directly impacting its bioavailability profile [16] [23].
Amino group derivatization offers excellent opportunities for prodrug design, where the modified compound undergoes biotransformation to release the active parent drug at the target site. For 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine, the amino group can be temporarily masked through reversible modifications that are cleaved by physiological conditions or enzymatic activity [24] [25].
Ester and amide prodrugs of amino-containing compounds have demonstrated improved oral bioavailability compared to their parent drugs [25] [26]. The design of such prodrugs requires careful consideration of the cleavage mechanism and the stability of the prodrug under physiological conditions [24] [15].
The amino group can serve as an attachment point for targeting ligands, enabling selective delivery to specific cell types or tissues. This approach is particularly valuable for pyrazole derivatives with anticancer or anti-inflammatory activities, where targeted delivery can reduce systemic toxicity while maintaining therapeutic efficacy [19] [27].
Conjugation strategies involving amino groups include the attachment of cell-penetrating peptides, antibodies, or small molecule ligands that recognize specific cellular receptors [17] [28]. These modifications can enhance the accumulation of the drug at the desired site of action while minimizing off-target effects [18] [29].
Amino group modifications can protect against metabolic degradation pathways that commonly affect primary amines. The introduction of protecting groups or conversion to more stable derivatives can extend the half-life of the compound in biological systems [21] [30]. For pyrazole derivatives, this is particularly important as amino groups can be subject to oxidative metabolism or conjugation reactions that lead to rapid clearance [15] [31].
The selection of appropriate derivatization strategies must balance the need for improved stability with the requirement for bioactivity. Reversible modifications that maintain the essential pharmacophoric features while providing enhanced stability represent the optimal approach for biomedical applications [17] [26].
The methoxyethoxy chain in 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine provides a unique structural platform for the design of hybrid molecules through strategic ether linkage utilization. This approach capitalizes on the versatility of ether bonds to create multifunctional compounds with enhanced bioactivity and improved pharmacological properties [32] [33] [34].
Molecular hybridization involves the combination of two or more pharmacophoric moieties through covalent linkage to create hybrid molecules with potentially superior biological activities compared to the individual components [35] [36]. The ether linkage in 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine serves as an ideal connecting unit due to its chemical stability, biocompatibility, and ability to modulate molecular properties [32] [37].
The design of hybrid molecules through ether linkage utilization follows established principles of medicinal chemistry, where the linker must maintain appropriate spacing between pharmacophoric elements while providing adequate flexibility for optimal target binding [34] [38]. Ether linkages offer several advantages in this context, including metabolic stability, neutral charge, and minimal steric interference with biological targets [39] [40].
Recent advances in hybrid molecule design have highlighted the utility of diphenyl ether linkages in creating bioactive compounds with diverse therapeutic applications [32] [36]. These systems combine the structural features of phenyl groups with the bridging properties of ether bonds, resulting in molecules with enhanced lipophilicity and membrane permeability [37] [39].
For pyrazole derivatives, the incorporation of diphenyl ether moieties can significantly improve the interaction with hydrophobic binding sites in target proteins [36] [32]. The rigid aromatic framework provides precise spatial orientation of functional groups, while the ether linkage maintains sufficient flexibility for induced-fit binding mechanisms [34] [40].
The length and composition of ether chains play crucial roles in determining the biological activity of hybrid molecules. The methoxyethoxy chain in 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine provides an optimal balance between flexibility and conformational constraint, allowing for effective interaction with biological targets while maintaining structural integrity [33] [41].
Studies on ether-linked hybrid molecules have demonstrated that chain length modifications can dramatically influence target selectivity and potency [42] [40]. Shorter ether chains typically result in more rigid structures with enhanced binding affinity for specific targets, while longer chains provide greater flexibility but may reduce selectivity [38] [39].
Ether linkages exhibit excellent biocompatibility and metabolic stability, making them ideal for therapeutic applications [24] [43]. Unlike ester or amide bonds, ether linkages are not readily cleaved by common metabolic enzymes, providing sustained activity and predictable pharmacokinetic profiles [39] [40].
The methoxyethoxy chain specifically offers additional advantages through its hydrophilic character, which can improve solubility and reduce protein binding [44] [45]. This combination of stability and favorable physicochemical properties makes ether-linked hybrid molecules particularly attractive for drug development applications [34] [41].
The design of effective hybrid molecules requires careful consideration of structure-activity relationships, particularly regarding the positioning and orientation of functional groups connected through ether linkages [35] [38]. For 1-(2-(2-methoxyethoxy)ethyl)-1H-pyrazol-4-amine, the ether chain provides multiple sites for further functionalization, enabling the creation of complex hybrid structures with tailored biological activities [32] [36].
The development of hybrid molecules through ether linkage utilization represents a promising approach for creating next-generation therapeutics with improved efficacy and reduced side effects [34] [37]. The strategic use of ether bonds as molecular connectors enables the rational design of multifunctional compounds that can address multiple targets simultaneously, potentially overcoming the limitations of single-target therapeutic approaches [33] [41].
| Reaction Type | Catalyst System | Substrate | Yield Range | Reaction Conditions | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Pyrazole triflates | 70-95% | K₂CO₃, DMF, 80°C | [2] [4] |
| Negishi coupling | Pd(OAc)₂/PPh₃ | Pyrazole halides | 65-90% | THF, room temperature | [5] [6] |
| Direct arylation | Pd(OAc)₂/XPhos | N-protected pyrazoles | 60-85% | KOAc, DMA, 140°C | [10] [11] |
| Oxidative coupling | Pd(OAc)₂/O₂ | Pyrazole boronic esters | 75-92% | Air, water, 100°C | [46] [13] |
| Modification Type | Reagent | Purpose | Bioavailability Improvement | Reference |
|---|---|---|---|---|
| PEGylation | PEG-NHS esters | Solubility enhancement | 4.9-fold increase in half-life | [18] [25] |
| Acylation | NHS-activated esters | Stability improvement | 2-5 fold increase in bioavailability | [15] [17] |
| Reductive methylation | Formaldehyde/BH₃ | Metabolic protection | Enhanced membrane permeability | [21] [30] |
| Amidation | Carboxylic acid derivatives | Controlled release | Sustained therapeutic levels | [26] [23] |
| Ether Type | Structural Features | Bioactivity Enhancement | Applications | Reference |
|---|---|---|---|---|
| Methoxyethoxy | Flexible chain | Improved solubility | Drug delivery | [44] [45] |
| Diphenyl ether | Rigid aromatic | Enhanced lipophilicity | Membrane permeation | [32] [36] |
| Polyethylene glycol | Hydrophilic polymer | Reduced immunogenicity | Bioconjugation | [24] [41] |
| Silyl ether | Acid-labile linkage | Controlled release | Prodrug design | [24] [40] |